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Benzaldehyde, 4-(trichloromethyl)-

Cat. No.: B1660641
CAS No.: 80745-32-0
M. Wt: 223.5 g/mol
InChI Key: LNCGNAQEXZRINE-UHFFFAOYSA-N
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Description

Structural Context of the Trichloromethyl Group in Aromatic Aldehydes

The defining feature of Benzaldehyde (B42025), 4-(trichloromethyl)- is the presence of a trichloromethyl (-CCl3) group attached to the benzene (B151609) ring. This group significantly influences the molecule's steric and electronic properties. The three chlorine atoms, being highly electronegative, create a strong inductive electron-withdrawing effect. pearson.comvaia.com This effect is more pronounced than that of chloromethyl (-CH2Cl) or dichloromethyl (-CHCl2) groups. vaia.com

Spectroscopic data provides further insight into its structure. In ¹H NMR spectroscopy, the aldehyde proton appears as a singlet, while the aromatic protons show as two doublets. The ¹³C NMR spectrum reveals a characteristic signal for the aldehyde carbon and the trichloromethyl carbon. Infrared (IR) spectroscopy shows a strong absorption band for the carbonyl (C=O) stretch and multiple bands for the carbon-chlorine (C-Cl) stretch. Mass spectrometry confirms the molecular weight with a molecular ion peak at m/z 223.

Table 1: Spectroscopic Data for Benzaldehyde, 4-(trichloromethyl)-

Spectroscopic TechniqueKey Observations
¹H NMR Aldehyde proton: Singlet (δ 10.1–10.3 ppm); Aromatic protons: Two doublets (δ 7.5–8.1 ppm)
¹³C NMR Aldehyde carbon: δ 190–195 ppm; Trichloromethyl carbon: δ 85–90 ppm
IR Spectroscopy C=O stretch: 1700–1720 cm⁻¹; C-Cl stretch: 500–600 cm⁻¹
Mass Spectrometry Molecular ion peak (M⁺): m/z 223

The Role of Electron-Withdrawing Substituents on Benzaldehyde Scaffolds

Electron-withdrawing groups (EWGs) like the trichloromethyl group profoundly impact the reactivity of the benzaldehyde scaffold. pearson.comwikipedia.org These groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and activating it towards nucleophilic attack. vaia.comwikipedia.org The strong inductive effect of the -CCl3 group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles. This heightened reactivity is a key feature exploited in various synthetic transformations.

In contrast, electron-donating groups (EDGs) increase the electron density of the ring, thereby accelerating electrophilic aromatic substitution reactions. wikipedia.orgresearchgate.net The nature and position of the substituent on the benzaldehyde ring, therefore, play a crucial role in directing the outcome of chemical reactions. For instance, the trifluoromethyl (-CF3) group, another potent EWG, also enhances the electrophilicity of the formyl group in 4-(trifluoromethyl)benzaldehyde (B58038). wikipedia.orgmasterorganicchemistry.com

Research Landscape of Highly Functionalized Aromatic Aldehydes

Highly functionalized aromatic aldehydes are fundamental building blocks in organic chemistry, serving as precursors for a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. researchgate.netnih.govnih.gov The ability to introduce various functional groups onto the benzaldehyde core allows for the fine-tuning of steric and electronic properties to achieve desired reactivity and biological activity. nih.govacs.org

Research in this area is dynamic, with ongoing efforts to develop novel synthetic methodologies for accessing highly substituted aromatic aldehydes. nih.govresearchgate.net These methods often aim to overcome the limitations of traditional electrophilic aromatic substitution reactions. nih.gov The functionalization of aromatic aldehydes is also crucial in the development of materials with specific properties, such as fluorescence or hydrophobicity. researchgate.net For example, derivatives of 4-(trifluoromethyl)benzaldehyde have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov The study of such compounds contributes to the broader understanding of structure-activity relationships and the design of new bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl3O B1660641 Benzaldehyde, 4-(trichloromethyl)- CAS No. 80745-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trichloromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCGNAQEXZRINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299571
Record name Benzaldehyde, 4-(trichloromethyl)-
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Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80745-32-0
Record name Benzaldehyde, 4-(trichloromethyl)-
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Record name Benzaldehyde, 4-(trichloromethyl)-
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Advanced Synthetic Methodologies for 4 Trichloromethyl Benzaldehyde and Analogues

De Novo Synthesis Strategies for the Benzaldehyde (B42025), 4-(trichloromethyl)- Core

The direct construction of the 4-(trichloromethyl)benzaldehyde molecule involves introducing either the formyl group onto a trichloromethyl-substituted arene or the trichloromethyl group onto a benzaldehyde derivative.

Formylation Reactions on Trichloromethyl-Substituted Arenes

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis. However, the strongly electron-withdrawing nature of the trichloromethyl group deactivates the benzene (B151609) ring, making classical electrophilic aromatic substitution reactions challenging.

The Gattermann-Koch reaction , which employs carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride, is a well-established method for the formylation of aromatic compounds. wikipedia.orgnumberanalytics.comquora.com This reaction typically requires electron-rich substrates and is generally not applicable to aromatic rings bearing strong electron-withdrawing groups, such as the trichloromethyl group, as they are too deactivated to undergo electrophilic attack. vedantu.comquora.com

Similarly, the Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. numberanalytics.comquora.comnumberanalytics.com The Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), is a relatively mild electrophile. numberanalytics.com Consequently, this reaction is most effective on activated aromatic systems. numberanalytics.com While it can be applied to some less reactive substrates, it often requires more forcing conditions, and its success with a strongly deactivated substrate like benzotrichloride (B165768) is not well-documented in readily available literature.

Reaction Reagents Substrate Scope Applicability to Trichloromethyl-Substituted Arenes
Gattermann-KochCO, HCl, AlCl₃/CuClGenerally electron-rich arenesLow, due to deactivation by the CCl₃ group. vedantu.comquora.com
Vilsmeier-HaackPOCl₃, DMFElectron-rich aromatic and heteroaromatic compoundsChallenging, requires forcing conditions, if at all possible. numberanalytics.com

Introduction of the Trichloromethyl Moiety via Decarboxylative Processes

A less direct but potentially more viable approach involves the introduction of the trichloromethyl group through a decarboxylative pathway. While a direct decarboxylative trichloromethylation to form 4-(trichloromethyl)benzaldehyde is not explicitly detailed, a two-step sequence involving the formation of a trichloromethylcarbinol intermediate followed by oxidation is a plausible route.

Research has shown that aromatic aldehydes can be converted to 2,2,2-trichloromethylcarbinols. This transformation is not a direct route to 4-(trichloromethyl)benzaldehyde but to its corresponding alcohol precursor. The subsequent oxidation of this alcohol would be necessary to yield the target aldehyde.

Halogenation Approaches for Trichloromethyl Group Formation

The formation of the trichloromethyl group can be achieved through the exhaustive chlorination of a methyl group attached to the benzene ring. A potential starting material for this approach is 4-methylbenzaldehyde (B123495) (p-tolualdehyde). The free-radical chlorination of the methyl group of p-tolualdehyde would lead to the formation of 4-(trichloromethyl)benzaldehyde. This reaction is typically initiated by UV light or a radical initiator. The challenge in this method lies in achieving complete chlorination without affecting the aldehyde functionality.

Multistep Synthesis Pathways Utilizing Benzaldehyde, 4-(trichloromethyl)- Precursors

An alternative to building the molecule from scratch is to start with a precursor that already contains the 4-(trichloromethyl)phenyl scaffold and then convert a different functional group into the desired aldehyde.

Conversion of Benzal Halides and Related Intermediates

The hydrolysis of a 4-(trichloromethyl)benzylidene dihalide, such as 4-(trichloromethyl)benzal chloride, presents a direct route to 4-(trichloromethyl)benzaldehyde. The hydrolysis of benzal halides to their corresponding benzaldehydes is a well-known transformation. A Japanese patent describes a method for the hydrolysis of aromatic dichloromethyl compounds to aromatic aldehydes using microwave heating, which could potentially be applied to substrates bearing a trichloromethyl group. google.com The presence of the electron-withdrawing trichloromethyl group would likely influence the rate of hydrolysis. tardigrade.in

Oxidation of Corresponding Alcohols or Carbinols Bearing Trichloromethyl Groups

The oxidation of the corresponding alcohol, (4-(trichloromethyl)phenyl)methanol, provides a straightforward pathway to 4-(trichloromethyl)benzaldehyde. Various oxidizing agents can be employed for the conversion of benzyl (B1604629) alcohols to benzaldehydes. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid. The oxidation of 1-phenylethanol, a related secondary benzylic alcohol, has been studied with various catalysts and oxidants, suggesting that similar conditions could be adapted for (4-(trichloromethyl)phenyl)methanol. researchgate.netresearchgate.netrsc.orgsacredheart.eduresearchgate.net

Precursor Reaction Type Key Considerations
4-(Trichloromethyl)benzylidene dihalideHydrolysisReaction conditions (e.g., acid or base catalysis, temperature, microwave irradiation) need to be optimized for the substituted substrate. google.com
(4-(Trichloromethyl)phenyl)methanolOxidationSelection of a mild and selective oxidizing agent to prevent the formation of the corresponding carboxylic acid.

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic strategies increasingly prioritize green chemistry principles, emphasizing the use of catalytic methods to minimize waste and energy consumption. The synthesis of 4-(trichloromethyl)benzaldehyde and its analogues benefits significantly from these approaches, particularly in the crucial steps of forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Catalysis is bifurcated into two main types: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst exists in a different phase. youtube.com Both have been pivotal in developing synthetic routes to substituted benzaldehydes.

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and recycling, which is crucial for expensive and potentially toxic heavy metal catalysts like palladium (Pd). A common example is the use of a solid catalyst for reactions involving gaseous or liquid reactants. youtube.com For the synthesis of analogues like 4-(trifluoromethyl)benzaldehyde (B58038), palladium catalysts supported on materials like silica (B1680970) (SiO2) have been employed. For instance, a magnetically separable palladium catalyst has been used in the synthesis of 4-(trifluoromethyl)benzaldehyde from the corresponding aryl iodide. chemicalbook.com This approach not only facilitates product purification but also allows for the catalyst to be recovered and reused in subsequent reaction cycles. chemicalbook.com

Homogeneous catalysis , while often presenting challenges in catalyst separation, can provide high activity and selectivity under milder reaction conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used for the C-C bond formation required to construct the substituted benzene ring. wikipedia.org These reactions typically involve a soluble palladium complex that effectively catalyzes the coupling of a boronic acid derivative with an aryl halide.

The choice between a heterogeneous or homogeneous catalytic system can be influenced by several factors, including the solvent, temperature, and reactants. nih.gov For example, halogenated solvents can promote the leaching of metal from a solid support, transforming a heterogeneous process into a homogeneous one. nih.gov Conversely, carrying out reactions in non-polar solvents like THF or dioxane under an inert atmosphere can help maintain the integrity of the heterogeneous catalyst and prevent leaching. nih.gov

Catalyst TypeExample Catalyst SystemReaction TypeReactantsKey Advantages
Heterogeneous 2P-Fe3O4@SiO2-Pd(OAc)2Carbonylation/FormylationAryl iodide, HCOOH, Et3NMagnetically separable, reusable catalyst, simplified purification. chemicalbook.com
Homogeneous Palladium Acetate with LigandsSuzuki-Miyaura Coupling4-(Trifluoromethyl)phenylboronic acid, Aryl halideHigh activity and selectivity, mild reaction conditions. wikipedia.org
Heterogeneous Pd/Al2O3 with (R)-BINAPAsymmetric Allylic Alkylation(E)-1,3-diphenylallyl acetateAvoids metal leaching under specific conditions (e.g., inert atmosphere, non-halogenated solvents). nih.gov

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering substantial improvements in efficiency, safety, and scalability over traditional batch processing. rsc.orgresearchgate.net In a flow system, reactants are continuously pumped through a reactor, where they mix and react. This setup allows for precise control over parameters like temperature, pressure, and residence time, leading to higher yields and purities. rsc.org

The synthesis of benzaldehyde derivatives can be significantly enhanced using flow reactors. For example, photocatalytic oxidations of benzyl alcohols to benzaldehydes have been successfully demonstrated in microchannel reactors coated with titanium dioxide (TiO2). rsc.org The high surface-area-to-volume ratio in these microreactors ensures efficient irradiation and mass transfer, accelerating the reaction. rsc.orgrsc.org

Flow chemistry is particularly adept at handling hazardous reagents and unstable intermediates. rsc.org The small reactor volumes inherent to flow systems minimize the risk associated with explosive or toxic substances, such as carbon monoxide or diazomethane, which can be generated and consumed in situ. rsc.org This technology has been used to "tame" highly reactive species like unstable lithium dihalocarbenoids, which are relevant for introducing di- or trihalomethyl groups onto a benzene ring. rsc.org The ability to operate at elevated temperatures and pressures safely allows for reaction rate accelerations that are often not feasible in batch reactors. rsc.org For industrial-scale production, continuous processes like reactive distillation, which combines chemical reaction and product separation into a single unit, offer dramatic reductions in cost and environmental impact compared to batch methods. researchgate.net

Flow Reaction TechnologyApplication ExampleSubstratesKey Advantages
Photochemical Microreactor Oxidation of Benzyl AlcoholBenzyl alcohol, O2Enhanced light penetration, improved safety, rapid screening. rsc.orgrsc.org
Tube-in-Tube Reactor Photochemical CarbonylationAlkenes, COSafe handling of hazardous gas (CO) at high pressure. rsc.org
Coiled Capillary Reactor TrifluoromethylationStyrenes, CF3IReduced residence times, increased reaction selectivity. rsc.org
Reactive Distillation Hydrolysis of CinnamaldehydeCinnamaldehyde, NaOHCombines reaction and separation, shorter residence time, increased efficiency. researchgate.net

Chemo- and Regioselectivity in Benzaldehyde, 4-(trichloromethyl)- Synthesis

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like 4-(trichloromethyl)benzaldehyde.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of 4-(trichloromethyl)benzaldehyde, a key challenge is performing reactions on the aldehyde group without affecting the trichloromethyl group, or vice versa. The trichloromethyl group is susceptible to hydrolysis under certain basic conditions, while the aldehyde is reactive towards a wide range of nucleophiles and oxidizing/reducing agents. Therefore, synthetic steps must be carefully designed to target the desired functional group selectively. For instance, in the synthesis of pyrimidine (B1678525) derivatives from building blocks containing a trifluoromethyl group, direct chemoselective alkylation proved to be a more viable strategy than a multi-step cyclocondensation approach that failed to yield the desired product. researchgate.net

Regioselectivity concerns the control of the position of substitution on the aromatic ring. The synthesis of 4-(trichloromethyl)benzaldehyde requires the specific 1,4- (or para) substitution pattern. During the construction of the aromatic ring or its functionalization, directing effects of the substituents must be carefully considered to avoid the formation of unwanted ortho- (1,2-) or meta- (1,3-) isomers. For example, in cyclocondensation reactions to form pyrazole (B372694) rings, the choice of reactants and conditions is crucial for controlling the final regiochemical outcome and obtaining a single, desired isomer in high yield. researchgate.net The use of pre-functionalized starting materials, where the desired 1,4-substitution is already established, is a common strategy to ensure regiochemical purity in the final product.

Elucidation of Reaction Mechanisms and Reactivity of Benzaldehyde, 4 Trichloromethyl

Electrophilic Aromatic Substitution on the Benzaldehyde (B42025), 4-(trichloromethyl)- Ring

Directing Group Effects and Mechanistic Pathways

The aromatic ring of Benzaldehyde, 4-(trichloromethyl)- possesses two substituents: a formyl group (-CHO) and a trichloromethyl group (-CCl3). Both of these groups influence the regioselectivity of electrophilic aromatic substitution reactions. The formyl group is a deactivating, meta-directing group. youtube.comlibretexts.orglibretexts.org This is because the carbonyl group withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. ncert.nic.inquora.com The resonance structures of the arenium ion intermediate show that attack at the meta position is favored as it avoids placing a positive charge on the carbon adjacent to the electron-withdrawing carbonyl group. libretexts.orglibretexts.org

Similarly, the trichloromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three chlorine atoms. askfilo.comaskfilo.comdoubtnut.com This group deactivates the benzene ring towards electrophilic substitution primarily through a strong negative inductive effect (-I effect). askfilo.comdoubtnut.com Consequently, the trichloromethyl group is also a meta-director. askfilo.comaskfilo.comdoubtnut.com When an electrophile attacks the ring, the carbocation intermediates formed at the ortho and para positions are destabilized by the electron-withdrawing nature of the -CCl3 group, making the meta position the most favorable site for substitution. askfilo.comaskfilo.com

In the case of Benzaldehyde, 4-(trichloromethyl)-, the formyl group is at position 1 and the trichloromethyl group is at position 4. The positions ortho to the formyl group are 2 and 6, and the meta positions are 3 and 5. The positions ortho to the trichloromethyl group are 3 and 5, and the meta positions are 2 and 6. Therefore, both groups direct incoming electrophiles to positions 2, 3, 5, and 6. However, the combined deactivating nature of both groups makes electrophilic aromatic substitution on this ring challenging.

Influence of the Trichloromethyl Group on Aromatic Reactivity

The trichloromethyl group significantly reduces the reactivity of the benzene ring towards electrophilic attack. pearson.com This is a consequence of its strong electron-withdrawing inductive effect, which pulls electron density away from the aromatic system. askfilo.comdoubtnut.com The presence of three highly electronegative chlorine atoms on the methyl carbon creates a strong dipole, making the attached benzene ring more electron-deficient and therefore less nucleophilic. askfilo.comdoubtnut.com This deactivation is more pronounced than that of a single halogen due to the cumulative inductive effect. pearson.com

Studies on related compounds, such as benzotrifluoride (B45747), have shown that the trifluoromethyl group, which is also strongly electron-withdrawing, makes the aromatic ring more difficult to oxidize and easier to reduce compared to benzene or toluene. acs.org The strong electron-withdrawing nature of the trifluoromethyl group has been described as leading to increased charge delocalization and enhanced electrophilic reactivities of adjacent functional groups. nih.gov A similar, potent deactivating effect can be expected from the trichloromethyl group, making electrophilic aromatic substitution reactions on Benzaldehyde, 4-(trichloromethyl)- proceed under harsher conditions, if at all. The steric bulk of the trichloromethyl group might also play a role in hindering the approach of an electrophile, particularly at the ortho positions. acs.org

Nucleophilic Addition Reactions at the Aldehyde Carbonyl Center

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. ncert.nic.inpressbooks.pub The general mechanism involves the nucleophile adding to the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. pressbooks.pubyoutube.com Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. ncert.nic.inpressbooks.pub

Hydride Reductions and Their Stereochemical Implications

The aldehyde functional group in Benzaldehyde, 4-(trichloromethyl)- can be reduced to a primary alcohol using hydride reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). youtube.comtandfonline.com The reaction proceeds via the nucleophilic addition of a hydride ion (H-) to the carbonyl carbon. youtube.com This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to give the corresponding benzyl (B1604629) alcohol. youtube.com

The reduction of substituted benzaldehydes is influenced by the electronic nature of the substituents on the aromatic ring. tandfonline.com Electron-withdrawing groups, like the trichloromethyl group, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. tandfonline.com This is because the electron-withdrawing group enhances the partial positive charge on the carbonyl carbon. ncert.nic.in Therefore, Benzaldehyde, 4-(trichloromethyl)- is expected to be highly reactive towards hydride reducing agents.

Since the product, [4-(trichloromethyl)phenyl]methanol, is not chiral, there are no stereochemical implications for this specific reduction. However, if the substrate were a ketone with two different groups attached to the carbonyl, the reduction would lead to a racemic mixture of enantiomers unless a chiral reducing agent is used.

Organometallic Reagent Additions

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the carbonyl group of aldehydes. ucla.edumasterorganicchemistry.com The reaction of Benzaldehyde, 4-(trichloromethyl)- with a Grignard reagent would yield a secondary alcohol after an acidic workup. ucla.edumasterorganicchemistry.com The carbon-magnesium bond in a Grignard reagent is polarized, making the carbon atom nucleophilic. youtube.commasterorganicchemistry.com This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. youtube.commasterorganicchemistry.com Subsequent protonation gives the final alcohol product. youtube.commasterorganicchemistry.com

The reactivity of the aldehyde is enhanced by the electron-withdrawing trichloromethyl group. rug.nlacs.orgresearchgate.net This makes the carbonyl carbon more electrophilic and facilitates the attack by the organometallic reagent. rug.nlacs.orgresearchgate.net

Organometallic ReagentProduct after reaction with Benzaldehyde, 4-(trichloromethyl)- and workup
Methylmagnesium bromide (CH3MgBr)1-[4-(Trichloromethyl)phenyl]ethanol
Phenyllithium (C6H5Li)Phenyl[4-(trichloromethyl)phenyl]methanol

Cyanohydrin Formation and Related C-C Bond Formations

The addition of a cyanide ion (:CN⁻) to an aldehyde results in the formation of a cyanohydrin. pressbooks.pubmasterorganicchemistry.com This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. pressbooks.pub The presence of the electron-withdrawing trichloromethyl group in Benzaldehyde, 4-(trichloromethyl)- would increase the electrophilicity of the carbonyl carbon, thus favoring this addition reaction. jst.go.jp

Another important carbon-carbon bond-forming reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide (a Wittig reagent) reacting with the aldehyde. wikipedia.orgmasterorganicchemistry.com The nucleophilic carbon of the ylide attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. masterorganicchemistry.comudel.edu This four-membered ring then fragments to give the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comudel.edu The reactivity of Benzaldehyde, 4-(trichloromethyl)- in the Wittig reaction is expected to be high due to the electrophilic nature of the carbonyl carbon. fishersci.sethermofisher.com

ReagentReaction TypeProduct with Benzaldehyde, 4-(trichloromethyl)-
Sodium Cyanide (NaCN) followed by acidCyanohydrin Formation2-Hydroxy-2-[4-(trichloromethyl)phenyl]acetonitrile
Methylenetriphenylphosphorane (Ph3P=CH2)Wittig Reaction1-(Trichloromethyl)-4-vinylbenzene

Competing Side Reactions: The Cannizzaro Pathway

In the absence of α-hydrogens, Benzaldehyde, 4-(trichloromethyl)- is susceptible to the Cannizzaro reaction, a base-induced disproportionation, particularly under strong alkaline conditions. youtube.com This pathway competes with other desired reactions of the aldehyde functionality. The Cannizzaro reaction involves the transformation of two molecules of the aldehyde into a primary alcohol and a carboxylic acid. youtube.com

The reaction mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one molecule of Benzaldehyde, 4-(trichloromethyl)-, forming a tetrahedral intermediate. stackexchange.com The strongly electron-withdrawing nature of the 4-(trichloromethyl) group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. stackexchange.comquora.com This effect is analogous to that of other electron-withdrawing groups like the nitro group, which is known to accelerate the Cannizzaro reaction. quora.comstackexchange.com

The tetrahedral intermediate then collapses, transferring a hydride ion to the carbonyl carbon of a second molecule of Benzaldehyde, 4-(trichloromethyl)-. youtube.com This hydride transfer results in the oxidation of the first molecule to 4-(trichloromethyl)benzoic acid and the reduction of the second molecule to [4-(trichloromethyl)phenyl]methanol. A final proton exchange between the resulting alkoxide and carboxylate ions, or with the solvent, yields the final products. youtube.com

Substituent at para-positionElectronic EffectReactivity in Cannizzaro Reaction
-OCH₃Electron-donating (+M > -I)Decreased
-CH₃Electron-donating (+H, +I)Decreased
-HNeutralBaseline
-ClElectron-withdrawing (-I > +M)Increased
-CCl₃ Strongly Electron-withdrawing (-I) Significantly Increased
-NO₂Strongly Electron-withdrawing (-M, -I)Significantly Increased

This table illustrates the relative reactivity based on the electronic effects of para-substituents on benzaldehyde.

Chemical Transformations Involving the Trichloromethyl Moiety

The trichloromethyl group of Benzaldehyde, 4-(trichloromethyl)- is a versatile functional group that can undergo a variety of chemical transformations, including nucleophilic substitution, hydrolysis, and reduction.

The trichloromethyl group, while generally stable, can participate in nucleophilic substitution reactions under specific conditions. A notable example is the reaction with fluoride (B91410) ions to replace the chlorine atoms with fluorine. This transformation converts the trichloromethyl group into a trifluoromethyl group. For instance, benzotrichloride (B165768) can be converted to benzotrifluoride by treatment with hydrofluoric acid or other fluoride sources. chemcess.comresearchgate.net This type of reaction is significant for synthesizing compounds where the trifluoromethyl group is desired for its unique electronic properties and metabolic stability.

Reaction Example:

C₆H₅CCl₃ + 3 HF → C₆H₅CF₃ + 3 HCl

This reaction highlights a key nucleophilic substitution pathway for the trichloromethyl moiety.

The trichloromethyl group can be hydrolyzed to a carboxylic acid group under either acidic or alkaline conditions. chemcess.comnih.gov This reaction provides a synthetic route to 4-formylbenzoic acid from Benzaldehyde, 4-(trichloromethyl)-. The hydrolysis proceeds via the formation of an unstable gem-trichloro alcohol intermediate which rapidly eliminates HCl to form an acyl chloride, which is then further hydrolyzed to the carboxylic acid. chemcess.comresearchgate.netnih.gov

The complete hydrolysis of the trichloromethyl group offers a method to unmask a carboxylic acid functionality. Partial hydrolysis can also be controlled to yield the corresponding benzoyl chloride derivative. chemcess.comgoogle.com

Hydrolysis Data for Benzotrichloride Derivatives:

Starting MaterialReagents/ConditionsProductReference
BenzotrichlorideH₂O (Acid or Alkaline)Benzoic Acid chemcess.comresearchgate.net
BenzotrichlorideH₂O / FeCl₃ (controlled)Benzoyl Chloride google.com
Benzaldehyde, 4-(trichloromethyl)- H₂O (Acid or Alkaline) 4-Formylbenzoic acid (Inferred)

This table summarizes the hydrolysis reactions of benzotrichloride and its derivatives.

The trichloromethyl group can be reduced to yield various products depending on the reducing agent and reaction conditions. These transformations include partial reduction to dichloromethyl or monochloromethyl groups, or complete reduction to a methyl group. Reductive coupling reactions are also possible. For example, the dechlorination of benzotrichloride can be achieved using metals. acs.org Furthermore, palladium-catalyzed reductive coupling of benzylidyne trichlorides using disilanes as reducing agents has been reported to yield coupled products. acs.org These methods provide pathways to modify the trichloromethyl group, thereby expanding the synthetic utility of Benzaldehyde, 4-(trichloromethyl)-. The reduction of the aromatic ring itself can also be achieved under more forcing conditions, such as high-pressure catalytic hydrogenation. lumenlearning.comlibretexts.orgopenstax.org

Cascade and Tandem Reaction Sequences Featuring Benzaldehyde, 4-(trichloromethyl)-

The dual reactivity of the aldehyde and the trichloromethyl groups in Benzaldehyde, 4-(trichloromethyl)- makes it a suitable substrate for cascade or tandem reactions. liberty.eduliberty.educore.ac.uk These reactions, where multiple chemical transformations occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. liberty.edu

A hypothetical tandem reaction could involve an initial transformation at the aldehyde group, followed by a reaction at the trichloromethyl moiety. For instance, a Knoevenagel condensation at the aldehyde function could be followed by in-situ hydrolysis of the trichloromethyl group to a carboxylic acid. This would allow for the one-pot synthesis of complex, multifunctional molecules.

Another potential cascade sequence could be initiated by the reaction of the trichloromethyl group. For example, partial hydrolysis to the acyl chloride, followed by a Friedel-Crafts acylation with another aromatic ring, could lead to the formation of complex diaryl ketone structures still possessing the aldehyde functionality for further elaboration. The development of such tandem reactions starting from Benzaldehyde, 4-(trichloromethyl)- represents a promising area for synthetic methodology. researchgate.net

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of "Benzaldehyde, 4-(trichloromethyl)-". Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the aldehydic proton typically appears as a singlet in the downfield region, generally between δ 9.8 and 10.1 ppm. This significant downfield shift is attributed to the deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns. The protons ortho to the aldehyde group are expected to appear at a different chemical shift compared to the protons ortho to the trichloromethyl group due to their distinct electronic environments.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates in the range of δ 190-194 ppm. The carbon of the trichloromethyl group is also significantly deshielded due to the electronegativity of the three chlorine atoms, with its resonance appearing downfield. The aromatic carbons show distinct signals based on their substitution and position on the ring. The carbon atom attached to the aldehyde group (C1) and the carbon atom attached to the trichloromethyl group (C4) are readily identifiable, as are the unsubstituted aromatic carbons (C2, C3, C5, C6).

¹H and ¹³C NMR Data for Benzaldehyde (B42025), 4-(trichloromethyl)- and Related Compounds

Compound ¹H NMR (ppm) ¹³C NMR (ppm) Solvent
Benzaldehyde, 4-(trichloromethyl)- Data not specifically available in search results. Data not specifically available in search results.
4-(Trifluoromethyl)benzaldehyde (B58038) 10.13 (s, 1H), 8.04 (d, J=8.4 Hz, 2H), 7.84 (d, J=8.4 Hz, 2H) rsc.org CDCl₃ rsc.org
4-Chlorobenzaldehyde 190.9, 141.0, 134.7, 130.9, 129.5 rsc.org CDCl₃ rsc.org
Benzaldehyde
4-Methylbenzaldehyde (B123495) 9.95 (s, 1H), 7.80 (d, J=7.9 Hz, 2H), 7.40 (d, J=7.8 Hz, 2H), 2.39 (s, 3H) rsc.org 192.6, 145.2, 134.0, 129.7, 129.6, 21.4 rsc.org DMSO-d₆ rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in "Benzaldehyde, 4-(trichloromethyl)-".

Characteristic Absorptions of Aldehyde and Trichloromethyl Groups

The IR spectrum of "Benzaldehyde, 4-(trichloromethyl)-" is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1680-1715 cm⁻¹. The C-H stretching vibration of the aldehyde group usually gives rise to two weak bands around 2820 and 2720 cm⁻¹. docbrown.info The presence of the trichloromethyl (-CCl₃) group will be indicated by strong C-Cl stretching vibrations, which are typically observed in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. docbrown.info

Raman spectroscopy provides complementary information. The C=O stretching vibration is also observable in the Raman spectrum, though its intensity may vary. The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum.

Normal Coordinate Analysis for Vibrational Mode Assignment

A normal coordinate analysis (NCA) can be employed for a more detailed assignment of the vibrational modes of "Benzaldehyde, 4-(trichloromethyl)-". This computational method relates the observed vibrational frequencies to the specific atomic motions within the molecule. By constructing a force field and calculating the potential energy distribution (PED), each observed band in the IR and Raman spectra can be assigned to a particular vibrational mode, such as stretching, bending, or wagging of specific bonds and functional groups. While specific NCA data for "Benzaldehyde, 4-(trichloromethyl)-" was not found, studies on similar molecules like 4-(dimethylamino)benzaldehyde (B131446) and 3-methoxy-4-hydroxy benzaldehyde demonstrate the utility of this technique in providing a complete and accurate assignment of the vibrational spectrum. nih.gov Such analyses help to confirm the molecular structure and provide insights into the intramolecular forces.

Characteristic Vibrational Frequencies for "Benzaldehyde, 4-(trichloromethyl)-" and Related Compounds

Vibrational Mode Expected Wavenumber (cm⁻¹) Compound Reference
Aldehyde C=O Stretch 1680-1715 Benzaldehyde docbrown.info
Aldehyde C-H Stretch ~2820 and ~2720 Benzaldehyde docbrown.info
Aromatic C-H Stretch >3000 Benzaldehyde docbrown.info
Aromatic C=C Stretch 1450-1600 Benzaldehyde docbrown.info
C-Cl Stretch 600-800

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of "Benzaldehyde, 4-(trichloromethyl)-".

Electron Ionization (EI) Fragmentation Patterns and Diagnostic Ions

Under Electron Ionization (EI), "Benzaldehyde, 4-(trichloromethyl)-" will undergo fragmentation to produce a characteristic mass spectrum. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4, M+6) reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would involve the loss of the aldehydic proton (M-1), the entire aldehyde group (M-29), or a chlorine atom (M-35). Another significant fragmentation would be the cleavage of the C-C bond between the benzene ring and the trichloromethyl group, leading to the formation of a benzoyl cation and a trichloromethyl radical or cation. For the related compound 4-chlorobenzaldehyde, the mass spectrum shows prominent peaks at m/z 142, 140, 139, 113, 111, and 77, corresponding to the molecular ion, loss of a hydrogen atom, and further fragmentation. researchgate.net

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition of "Benzaldehyde, 4-(trichloromethyl)-". The calculated exact mass of C₈H₅Cl₃O is 221.9406 Da. nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas, thereby providing definitive evidence for the compound's identity. For instance, HRMS was used to confirm the elemental composition of 2-nitro-5-(trifluoromethyl)benzaldehyde. rsc.org

Mass Spectrometry Data for Benzaldehyde, 4-(trichloromethyl)- and Related Compounds

Compound Molecular Formula Calculated Exact Mass (Da) Key Fragmentation Ions (m/z)
Benzaldehyde, 4-(trichloromethyl)- C₈H₅Cl₃O 221.9406 nih.gov Data not specifically available in search results.
4-Chlorobenzaldehyde C₇H₅ClO 142, 140, 139, 113, 111, 77 researchgate.net
4-(Trifluoromethyl)benzaldehyde C₈H₅F₃O 174.0292 nih.gov
4-Methylbenzaldehyde C₈H₈O 120.0575

Dissociative Electron Attachment Spectroscopy Studies

Dissociative electron attachment (DEA) is a fundamental process in which a molecule captures a free, low-energy electron to form a transient negative ion (TNI). This TNI can then dissociate into a stable negative ion and one or more neutral fragments. DEA spectroscopy provides valuable information about the fragmentation pathways and the energies at which these processes occur, offering insights into the molecule's stability and reactivity.

While specific DEA studies on Benzaldehyde, 4-(trichloromethyl)- are not extensively documented in the reviewed literature, the principles of DEA can be applied to understand its likely behavior. The presence of the electrophilic trichloromethyl group is expected to significantly influence the electron attachment process. The high electronegativity of the chlorine atoms makes the -CCl3 group a primary site for electron capture.

Upon electron attachment, the resulting transient negative ion, [C6H4(CCl3)CHO]⁻, would be highly unstable. The excess electron is likely to be localized on the C-Cl antibonding orbitals, leading to the rapid dissociation of a chloride ion (Cl⁻). This process is a common and efficient fragmentation channel in chlorinated compounds. The stability of the resulting radical and anion products governs the likelihood of specific dissociation pathways.

Further fragmentation could also occur, involving the cleavage of the C-C bond between the phenyl ring and the trichloromethyl group, or fragmentation of the aldehyde group. However, the most dominant DEA process is anticipated to be the loss of a Cl⁻ ion due to the significant electron affinity of chlorine and the inherent weakness of the C-Cl bond in the transient negative ion.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic structure of molecules. It provides information about the electronic transitions between different energy levels, which are influenced by the extent of conjugation and the presence of various functional groups within the molecule.

For Benzaldehyde, 4-(trichloromethyl)-, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* transitions. The benzaldehyde moiety itself exhibits absorption bands related to these transitions. The presence of the trichloromethyl group at the para position will influence the position and intensity of these bands.

The -CCl3 group is generally considered to be an electron-withdrawing group, which can affect the electronic distribution in the benzene ring and the carbonyl group. This can lead to a shift in the absorption maxima (λmax) compared to unsubstituted benzaldehyde. The interaction between the π-system of the aromatic ring and the carbonyl group, along with the inductive effect of the -CCl3 group, will determine the specific electronic transition energies.

While a specific UV-Vis spectrum for Benzaldehyde, 4-(trichloromethyl)- was not found in the provided search results, data for the related compound, benzaldehyde, shows characteristic absorptions. nist.gov The study of similar substituted benzaldehydes can provide further insight. For instance, the investigation of 4-hexyloxy-3-methoxybenzaldehyde involved UV-Vis spectroscopy to analyze its electronic transitions. nih.gov Research on the oxidation of benzaldehyde also utilizes UV-Vis spectroscopy to monitor spectral changes during the reaction. researchgate.net

A hypothetical UV-Vis data table for Benzaldehyde, 4-(trichloromethyl)- in a common solvent like ethanol (B145695) could be projected based on the expected electronic effects.

Table 1: Hypothetical UV-Vis Absorption Data for Benzaldehyde, 4-(trichloromethyl)- in Ethanol

TransitionExpected λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π~250-260High
n → π~320-330Low

This table is a representation of expected values based on the electronic properties of the constituent functional groups. The π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high intensity. The n → π* transition, which involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, is generally of lower intensity. The electron-withdrawing nature of the trichloromethyl group would likely cause a bathochromic (red) shift in the π → π* transition and a hypsochromic (blue) shift in the n → π* transition compared to unsubstituted benzaldehyde.

Computational Chemistry and Theoretical Studies on Benzaldehyde, 4 Trichloromethyl

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing a basis for predicting their stability, reactivity, and various properties. For Benzaldehyde (B42025), 4-(trichloromethyl)-, DFT calculations would be invaluable in understanding the influence of the strongly electron-withdrawing trichloromethyl group on the benzaldehyde scaffold.

A key output of quantum chemical calculations is the analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting a molecule's reactivity. For Benzaldehyde, 4-(trichloromethyl)-, the HOMO-LUMO energy gap would be a significant indicator of its kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT to study charge distribution and intramolecular interactions. researchgate.net This analysis would quantify the delocalization of electron density and the nature of the bonding within the molecule. The presence of the electronegative chlorine atoms in the trichloromethyl group is expected to significantly polarize the molecule, leading to a complex charge distribution that dictates its electrostatic interactions.

Table 1: Illustrative NBO Charges for Benzaldehyde, 4-(trichloromethyl)- (Note: The following data is hypothetical and serves as an example of what NBO analysis would provide. Actual values would require specific DFT calculations.)

Atom Hypothetical NBO Charge (e)
O (carbonyl) -0.65
C (carbonyl) +0.45
C1 (ipso-C) +0.10
C4 (para-C) -0.05
C (trichloromethyl) +0.30
Cl (average) -0.10

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. canterbury.ac.ukresearchgate.net For Benzaldehyde, 4-(trichloromethyl)-, this could involve studying its behavior in various chemical transformations, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.

This information is critical for understanding reaction mechanisms and predicting reaction rates. For instance, the activation energy for a given reaction can be determined from the energy difference between the reactants and the transition state. acs.org Such studies would elucidate how the trichloromethyl group affects the reactivity of the aldehyde functional group and the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with other molecules or a solvent. nih.gov An MD simulation of Benzaldehyde, 4-(trichloromethyl)- would involve calculating the forces between atoms and using them to solve the classical equations of motion, thereby generating a trajectory of the molecule's movement over time.

This approach is particularly useful for exploring the conformational landscape of flexible molecules. For Benzaldehyde, 4-(trichloromethyl)-, MD simulations could be used to study the rotation of the aldehyde and trichloromethyl groups, identifying the most stable conformations and the energy barriers between them. Furthermore, simulations in a solvent would reveal how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence the molecule's structure and dynamics. nih.gov Studies on other substituted benzaldehydes have successfully used such methods to understand intermolecular contacts in crystal structures. rsc.org

Thermodynamic and Kinetic Modeling of Fragmentation Processes

The fragmentation of molecules, particularly in mass spectrometry, can be modeled using computational methods to predict fragmentation patterns. Thermodynamic and kinetic modeling would allow for the calculation of the energies required to break specific bonds in Benzaldehyde, 4-(trichloromethyl)-. This would help in predicting the likely fragments that would be observed upon ionization.

By calculating the heats of formation for the parent molecule and its potential fragments, the most energetically favorable fragmentation pathways can be identified. This information is invaluable for interpreting experimental mass spectra and for understanding the intrinsic stability of different parts of the molecule.

Table 2: Hypothetical Bond Dissociation Energies (BDEs) for Benzaldehyde, 4-(trichloromethyl)- (Note: The following data is hypothetical and for illustrative purposes only. Actual values would require specific calculations.)

Bond Hypothetical BDE (kcal/mol)
C(aryl)-CHO 110
C(aryl)-C(Cl)3 95
C-H (aldehyde) 88
C-Cl (average) 75

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT methods can be employed to calculate the chemical shifts of ¹H and ¹³C nuclei. nih.gov The accuracy of these predictions is often high enough to aid in the assignment of complex spectra. Studies on other benzaldehydes have shown that substituents have a predictable effect on the chemical shifts of the formyl group. acs.org For Benzaldehyde, 4-(trichloromethyl)-, theoretical calculations would predict the chemical shifts for the aldehydic proton, the aromatic protons, and the carbons in the molecule, taking into account the strong inductive effect of the trichloromethyl group.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These calculations help in assigning the observed vibrational bands to specific molecular motions, such as the C=O stretch of the carbonyl group or the C-Cl stretches of the trichloromethyl group. mdpi.com Theoretical spectra for Benzaldehyde, 4-(trichloromethyl)- would provide a detailed understanding of its vibrational modes.

Table 3: Predicted Spectroscopic Data for Benzaldehyde, 4-(trichloromethyl)- (Note: The following data is hypothetical and illustrative. Actual values would require specific calculations.)

Parameter Predicted Value
¹H NMR δ (aldehyde H) 10.1 ppm
¹³C NMR δ (carbonyl C) 190 ppm
IR ν(C=O) 1715 cm⁻¹
IR ν(C-Cl) 800-850 cm⁻¹

Advanced Applications and Derivatization in Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

The aldehyde functional group is a cornerstone of C-C bond formation, and Benzaldehyde (B42025), 4-(trichloromethyl)- serves as a key starting material for introducing the 4-(trichloromethyl)phenyl moiety into larger, more complex molecular frameworks. While specific examples citing the trichloromethyl variant are specialized, the reactivity is analogous to its trifluoromethyl counterpart, 4-(trifluoromethyl)benzaldehyde (B58038). For instance, 4-(trifluoromethyl)benzaldehyde is a documented reactant in the preparation of N,N'-(Arylmethylene)bisamides, which have been investigated for their cytotoxic activity as potential anti-cancer agents. chemicalbook.com It has also been utilized in the synthesis of pharmaceutical compounds like Lanperisone. wikipedia.org These syntheses rely on the aldehyde's ability to undergo reactions such as condensations and multicomponent reactions, establishing it as a foundational block for complex structures. The presence of the trihalomethyl group can significantly influence the lipophilicity and electronic nature of the final molecule, making it a critical component in drug design.

Intermediate in the Development of Fine Chemicals and Agrochemicals (Synthetic Pathways and Chemical Mechanisms)

The 4-(trichloromethyl)phenyl structure is an important toxophore or pharmacophore in the design of bioactive compounds, particularly in agriculture. The closely related compound, 1-chloro-4-(trichloromethyl)benzene, is a valuable intermediate used in the commercial production of herbicides. The synthesis of such intermediates often starts from p-xylene, which undergoes chlorination reactions to produce compounds like 1,4-bis(trichloromethyl)benzene, a direct precursor that can be converted to the desired product.

The utility of this structural motif is more broadly illustrated by the extensive use of the analogous trifluoromethyl-substituted benzaldehydes in modern agrochemicals. chemicalbook.com The trifluoromethyl (-CF3) group is a prized substituent in agrochemical design due to its strong electron-withdrawing nature and high lipophilicity, which can enhance the efficacy, metabolic stability, and target interaction of a pesticide. chemicalbook.com Benzaldehyde derivatives containing these groups serve as crucial precursors for a range of herbicides, insecticides, and fungicides. chemicalbook.com

For example, trifluoromethyl-containing building blocks are essential in the synthesis of several key agrochemicals. The synthetic pathways often involve cyclocondensation or substitution reactions where the substituted phenyl ring is a core component of the final active ingredient.

Table 1: Examples of Agrochemicals Synthesized from Halomethyl-Phenyl Precursors

Agrochemical Type Key Precursor(s) Synthetic Approach
Flazasulfuron Herbicide 2-chloro-5-(trifluoromethyl)benzaldehyde related precursors Synthesis involves building the sulfonylurea bridge connecting the pyridine (B92270) and pyrimidine (B1678525) rings.
Dithiopyr Herbicide Ethyl 4,4,4-trifluoro-3-oxobutanoate Cyclocondensation reaction to form the core pyridine structure. researchgate.net
Thiazopyr Herbicide Ethyl 4,4,4-trifluoro-3-oxobutanoate Shares a common synthetic intermediate with dithiopyr, involving a key cyclocondensation step. researchgate.net
Flupyrsulfuron-methyl-sodium Herbicide Precursors for 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester The selectivity relies on the rapid metabolic degradation in crops versus weeds, a property influenced by the electron-deficient substituted pyridine ring. researchgate.net

Derivatization for Novel Functional Materials

The derivatization of Benzaldehyde, 4-(trichloromethyl)- primarily involves reactions of the aldehyde group to create novel functional materials, such as Schiff bases and their metal complexes, as well as condensation polymers.

Schiff bases, or imines, are formed through the condensation reaction of an aldehyde with a primary amine. These compounds are highly versatile ligands in coordination chemistry. The reaction of Benzaldehyde, 4-(trichloromethyl)- with various amines yields bidentate or polydentate Schiff base ligands that can coordinate with a wide range of transition metals. researchgate.net The synthesis is typically a one-pot reaction performed in an alcohol solvent. The resulting metal complexes often exhibit valuable catalytic, antimicrobial, or optical properties. researchgate.nete3s-conferences.org For example, Schiff base complexes derived from substituted benzaldehydes have been shown to possess significant antibacterial and antifungal activities. researchgate.net

Furthermore, aldehydes are key monomers in the synthesis of condensation polymers, such as phenolic resins (in reaction with phenols). taylorfrancis.com The polycondensation of Benzaldehyde, 4-(trichloromethyl)- with phenol (B47542) or other suitable co-monomers can lead to polymers with high aromatic content. The incorporation of the trichloromethyl group is expected to impart specific properties to the resulting polymer, such as increased flame resistance and modified solubility.

Synthesis of Bioisosteric Analogues and Structurally Related Compounds

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry. chemicalbook.com The bulky, lipophilic trichloromethyl group can be considered a bioisostere of the trifluoromethyl group or a tert-butyl group. chemicalbook.com This allows chemists to fine-tune a molecule's steric profile, lipophilicity, and metabolic stability without drastically altering its interaction with a biological target.

The synthesis of bioisosteric analogues can involve using Benzaldehyde, 4-(trichloromethyl)- as a scaffold or modifying a related precursor. For example, in the synthesis of novel wikipedia.orge3s-conferences.orgnih.govtriazino[2,3-c]quinazoline-based anti-inflammatory agents, a related starting material featuring a 6-(chloro(R2)methyl) group was used as a reactive handle. ijmcmed.org This chloro-alkyl group was reacted with various thiol-containing nucleophiles to generate a library of analogues with modified properties. ijmcmed.org This demonstrates the principle of using a halogenated alkyl group, like the trichloromethyl group, as a site for synthetic elaboration to produce structurally related compounds for structure-activity relationship (SAR) studies.

Applications in Multi-Component Reactions and Heterocycle Synthesis

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. Benzaldehyde, 4-(trichloromethyl)- is an ideal aldehyde component for several foundational MCRs used to synthesize complex heterocyclic structures.

Two prominent examples are the Hantzsch Pyridine Synthesis and the Biginelli Reaction.

Hantzsch Pyridine Synthesis : This is a four-component reaction between an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate). wikipedia.orge3s-conferences.org The reaction proceeds via a series of condensations and cyclization steps to produce a 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold. nih.gov These DHPs are a critical class of calcium channel blockers used as cardiovascular drugs. researchgate.net Using Benzaldehyde, 4-(trichloromethyl)- in this reaction incorporates the 4-(trichloromethyl)phenyl group at the 4-position of the dihydropyridine (B1217469) ring.

Biginelli Reaction : This three-component reaction involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.gov The reaction, typically acid-catalyzed, produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogues. nih.gov These heterocyclic cores are prevalent in a wide range of medicinally important molecules. The use of Benzaldehyde, 4-(trichloromethyl)- yields a DHPM with the 4-(trichloromethyl)phenyl substituent.

Table 2: Multicomponent Reactions Utilizing Benzaldehyde, 4-(trichloromethyl)-

Reaction Name Components Resulting Heterocycle Significance
Hantzsch Pyridine Synthesis Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate 1,4-Dihydropyridine Core scaffold of important cardiovascular drugs (calcium channel blockers). wikipedia.orgresearchgate.net
Biginelli Reaction Aldehyde, β-Dicarbonyl Compound, Urea/Thiourea 3,4-Dihydropyrimidin-2(1H)-one Privileged scaffold in medicinal chemistry with diverse biological activities. nih.gov

These MCRs provide a rapid and diversity-oriented pathway to complex, biologically relevant heterocycles starting from Benzaldehyde, 4-(trichloromethyl)-.

Q & A

Basic: What are the recommended methods for synthesizing 4-(trichloromethyl)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves halogenation or substitution reactions. For example:

  • Chlorination of toluene derivatives: Start with 4-methylbenzaldehyde and perform radical chlorination using Cl₂ under UV light, followed by purification via fractional distillation. Monitor reaction progress using GC-MS to track intermediates (e.g., 4-(dichloromethyl)benzaldehyde) .
  • Substitution reactions: React 4-(bromomethyl)benzaldehyde with trichloromethane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) under reflux (60–80°C). Optimize molar ratios (1:3 aldehyde:trichloromethane) and reaction time (6–8 hours) to maximize yield .
    Validation: Use NMR (¹H/¹³C) and FT-IR to confirm the trichloromethyl group (C-Cl stretch at ~750 cm⁻¹) .

Basic: How should researchers handle and store 4-(trichloromethyl)benzaldehyde to ensure safety and stability?

Methodological Answer:

  • Handling: Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to potential volatile chlorinated byproducts. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage: Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Avoid moisture, as the trichloromethyl group may hydrolyze to COOH under aqueous conditions .
    Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to assess purity loss .

Advanced: How can conflicting data on the reactivity of 4-(trichloromethyl)benzaldehyde in nucleophilic substitution reactions be resolved?

Methodological Answer:
Discrepancies in reactivity (e.g., with amines vs. thiols) arise from steric hindrance and electronic effects. To resolve contradictions:

  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure reaction rates with varying nucleophiles (e.g., aniline vs. ethanethiol). Compare activation energies (Arrhenius plots) to determine if steric bulk (trichloromethyl group) dominates over electronic withdrawal .
  • Computational Modeling: Apply DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify steric/electronic barriers. Validate with experimental yields from controlled reactions (e.g., 20°C vs. 50°C) .
    Case Study: In one study, reaction with aniline required 24 hours at 80°C for 70% yield, while ethanethiol achieved 85% yield in 2 hours at 25°C, highlighting steric limitations .

Advanced: What analytical techniques are most effective for characterizing impurities in 4-(trichloromethyl)benzaldehyde?

Methodological Answer:

  • GC-MS with EI Ionization: Detect volatile impurities (e.g., residual toluene or chlorinated intermediates) using a DB-5MS column (30 m × 0.25 mm). Compare fragmentation patterns to NIST library entries .
  • HPLC-DAD/ELSD: Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase. Identify non-volatile impurities (e.g., hydrolyzed carboxylic acid derivatives) via retention time and UV spectra (λ = 254 nm) .
  • X-ray Crystallography: For structural confirmation, grow single crystals in hexane/ethyl acetate (1:5) and analyze unit cell parameters. Compare Cl···Cl distances to literature values (expected ~3.4 Å) .

Advanced: How does the trichloromethyl group influence the compound’s bioactivity in agrochemical applications?

Methodological Answer:
The -CCl₃ group enhances lipid solubility and electrophilicity, enabling membrane penetration and covalent binding to target proteins.

  • Nematicidal Activity: Test against Meloidogyne incognita using in vitro assays. Prepare 100 ppm solutions in DMSO and measure mortality rates over 72 hours. Compare to analogs (e.g., 4-methylbenzaldehyde) to isolate trichloromethyl effects. GC-MS can track metabolic degradation products like trichloroacetic acid .
  • Mechanistic Probes: Use fluorescently labeled derivatives (e.g., FITC-conjugated) to visualize binding to nematode acetylcholinesterase via confocal microscopy. Validate with molecular docking (AutoDock Vina) to predict binding affinities .

Basic: What solvent systems are optimal for recrystallizing 4-(trichloromethyl)benzaldehyde?

Methodological Answer:

  • Single-Solvent Method: Use anhydrous ethanol (99.8%) under reflux. Slowly cool to 4°C to form needle-like crystals. Yield: ~65% with ≥98% purity (HPLC).
  • Mixed Solvents: For higher purity, use ethyl acetate/hexane (1:4). Dissolve at 50°C, filter hot, and cool gradually. Monitor crystal growth via polarized light microscopy to avoid solvate formation .

Advanced: How can computational methods predict the environmental persistence of 4-(trichloromethyl)benzaldehyde?

Methodological Answer:

  • QSPR Models: Input molecular descriptors (e.g., logP, polar surface area) into EPI Suite to estimate biodegradation half-lives (t₁/₂). Compare to experimental OECD 301B ready biodegradability tests .
  • Hydrolysis Pathways: Simulate aqueous stability using COSMO-RS. Predict dominant pathways (e.g., SN2 vs. radical mechanisms) and compare to LC-MS/MS data from pH-varied stability studies (pH 3–9) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzaldehyde, 4-(trichloromethyl)-
Reactant of Route 2
Benzaldehyde, 4-(trichloromethyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.